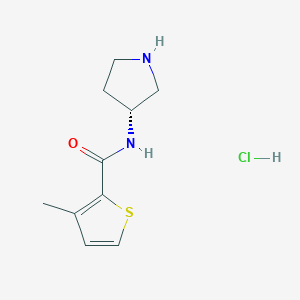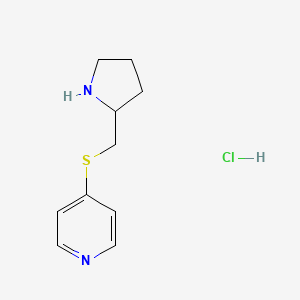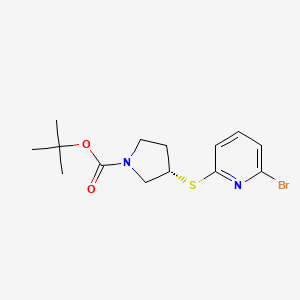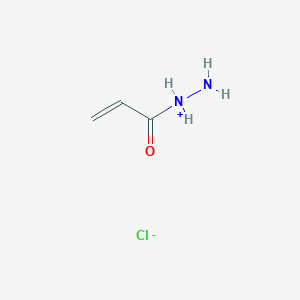
Nilotinib p-toluenesulfonate
Vue d'ensemble
Description
Nilotinib p-toluenesulfonate is a compound derived from nilotinib, a second-generation tyrosine kinase inhibitor. Nilotinib is primarily used in the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome-positive. The p-toluenesulfonate salt form enhances the solubility and stability of nilotinib, making it more effective for pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nilotinib p-toluenesulfonate involves the reaction of nilotinib with p-toluenesulfonic acid. The process typically includes dissolving nilotinib in a suitable solvent, such as methanol or ethanol, followed by the addition of p-toluenesulfonic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Nilotinib p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Nilotinib p-toluenesulfonate has a wide range of scientific research applications:
Mécanisme D'action
Nilotinib p-toluenesulfonate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its activation and subsequent signaling pathways that lead to cell growth and division . Additionally, this compound targets other kinases, such as c-kit and PDGF, contributing to its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: A second-generation tyrosine kinase inhibitor with activity against multiple BCR-ABL mutations
Uniqueness
Nilotinib p-toluenesulfonate is unique due to its high selectivity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It has a higher binding affinity for the ATP-binding site of the BCR-ABL protein compared to imatinib, making it more effective in patients with imatinib-resistant CML .
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.C7H8O3S/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;1-6-2-4-7(5-3-6)11(8,9)10/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZCELPOANECEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

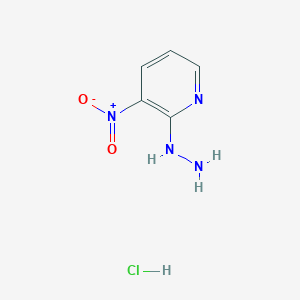
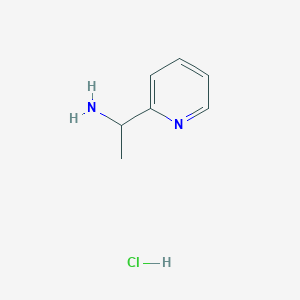
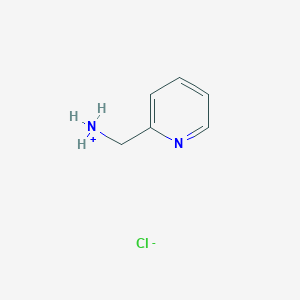

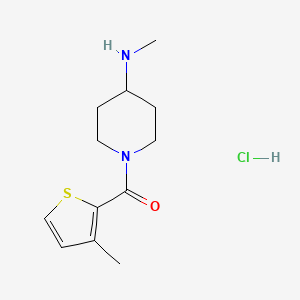
![Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride](/img/structure/B7985603.png)
